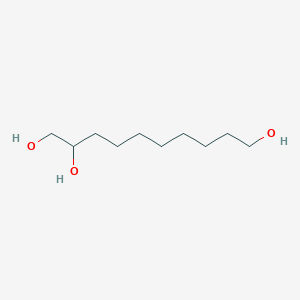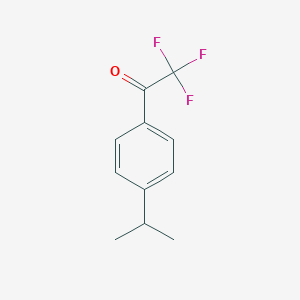
Sodium 9,10-dibromoanthracene-2-sulfonate
Descripción general
Descripción
Sodium 9,10-dibromoanthracene-2-sulfonate is a chemical compound with the molecular formula C₁₄H₇Br₂NaO₃S and a molecular weight of 438.07 g/mol . This compound is a sulfonated derivative of anthracene, featuring bromine atoms at the 9 and 10 positions and a sulfonate group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dibromoanthracene-2-sulfonate typically involves the bromination of anthracene followed by sulfonation. The process begins with the reaction of anthracene with bromine in a suitable solvent such as chloroform, resulting in the formation of 9,10-dibromoanthracene . This intermediate is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the 2 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 9,10-dibromoanthracene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 9 and 10 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
Sodium 9,10-dibromoanthracene-2-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 9,10-dibromoanthracene-2-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects . Further research is needed to fully elucidate its molecular targets and pathways involved .
Comparación Con Compuestos Similares
Sodium 9,10-dibromoanthracene-2-sulfonate can be compared with other similar compounds, such as:
9,10-Dibromoanthracene: Lacks the sulfonate group, making it less soluble in water and limiting its applications.
9,10-Dimethylanthracene: Substituted with methyl groups instead of bromine, resulting in different chemical and physical properties.
9,10-Difurylanthracene: Contains furan rings instead of bromine atoms, leading to distinct photophysical properties.
The unique combination of bromine atoms and a sulfonate group in this compound makes it a versatile compound with diverse applications in various fields .
Propiedades
IUPAC Name |
sodium;9,10-dibromoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROERCWCLTJJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87796-18-7 | |
| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium 9,10-dibromoanthracene-2-sulfonate in the described esterase assay?
A: this compound acts as a fluorescent acceptor in the chemiluminescent reaction triggered by the esterase. [] The hydrolysis of 2-methyl-1-propenylbenzoate by esterase produces 2-methyl-1-propenol, which is then oxidized by the hydrogen peroxide/horseradish peroxidase (HRP) system. This oxidation generates electronically excited triplet acetone. this compound interacts with this excited acetone, leading to energy transfer and subsequent emission of light at an enhanced intensity compared to the light emitted by excited acetone alone. This significantly amplifies the sensitivity of the assay, enabling the detection of minute quantities of esterase. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)







![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
